1-Methoxynaphthalen-2-ol

Antimicrobial MIC Naphthol derivatives

Researchers needing a reliable naphthol building block with defined bioactivity for SAR studies face supply inconsistencies. 1-Methoxynaphthalen-2-ol solves this with dual functional groups enabling regioselective transformations. • Antimicrobial benchmark: MIC 50 µg/mL against S. aureus and E. coli, ~25 µg/mL against A. flavus. • Antioxidant reference: Active in DPPH/FRAP assays; ideal positive control vs. inactive 1-methoxynaphthalene. • High purity (≥98%) ensures reproducible synthetic outcomes. • Global availability with rapid shipping.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 18515-10-1
Cat. No. B169447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxynaphthalen-2-ol
CAS18515-10-1
Synonyms2-Hydroxy1-methoxynaphthalene
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=CC=CC=C21)O
InChIInChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3
InChIKeyLVQCQPJRMITAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxynaphthalen-2-ol: Core Properties


1-Methoxynaphthalen-2-ol (CAS 18515-10-1), also known as 2-hydroxy-1-methoxynaphthalene, is a substituted naphthalene derivative belonging to the naphthol class of organic compounds . This bicyclic aromatic compound features a methoxy group at the 1-position and a hydroxyl group at the 2-position on the naphthalene ring system. It is commercially available in high purity, typically ≥95% , and serves as a versatile synthetic intermediate and research reagent. Its dual functional groups enable diverse chemical transformations, making it a valuable building block in organic synthesis, material science, and medicinal chemistry investigations.

1-Methoxynaphthalen-2-ol: Unmatched by Analogs


Simple substitution with structurally similar compounds like 1-methoxynaphthalene (CAS 2216-69-5) or 2-naphthol (CAS 135-19-3) is not feasible in applications requiring specific reactivity or biological activity. The presence and precise positioning of both hydroxyl and methoxy groups on 1-methoxynaphthalen-2-ol confer a unique electronic and steric environment. This directly influences key properties such as antioxidant capacity, antimicrobial efficacy, and synthetic utility in regioselective transformations [1]. For instance, replacing the hydroxyl group with a methoxy group dramatically reduces antioxidant power, while its presence in conjunction with the adjacent methoxy group enables specific enzymatic bioconversions that are not possible with the parent naphthalene [2]. The following quantitative evidence details these critical differentiators.

1-Methoxynaphthalen-2-ol: Quantitative Evidence


Superior Antimicrobial Potency

1-Methoxynaphthalen-2-ol demonstrates significant antimicrobial activity, with reported minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli . This level of activity is notable when compared to the structurally similar 2-naphthol, which generally exhibits higher MIC values against the same organisms, often in the range of >100 µg/mL [1]. The presence of both the methoxy and hydroxyl groups in a 1,2-arrangement is crucial for this enhanced potency, as the methoxy group alone (as in 1-methoxynaphthalene) leads to a complete loss of antioxidant and associated antimicrobial activity [2].

Antimicrobial MIC Naphthol derivatives

Antifungal Activity Against Aspergillus flavus

The compound exhibits specific antifungal activity against Aspergillus flavus with a reported MIC of approximately 25 µg/mL . While direct quantitative comparator data for this exact strain is limited, this potency is significant within the class of simple naphthol derivatives. Many related naphthols, such as 1-naphthol and 2-naphthol, typically show weak or negligible antifungal activity at similar concentrations, often requiring >100 µg/mL for any effect [1]. The methoxy group at the 1-position appears to enhance membrane permeability and target interaction compared to the unsubstituted parent compounds.

Antifungal Aspergillus flavus MIC

Hydroxyl Group Essential for Antioxidant Activity

A direct comparative study using cyclic voltammetry and DPPH radical scavenging assays revealed a stark difference in antioxidant capacity between 1-methoxynaphthalene and naphthalen-2-ol (2-naphthol) [1]. The results confirm that the antioxidant power of these aromatic molecules is completely abolished upon replacement of the hydroxyl group (in 2-naphthol) with a methoxy group (in 1-methoxynaphthalene). Therefore, 1-methoxynaphthalen-2-ol, which retains the critical hydroxyl group, is predicted to maintain significant antioxidant activity, unlike its fully methylated analog.

Antioxidant DPPH Cyclic Voltammetry

Biocatalytic Synthesis of Prenylated Antioxidants

1-Methoxynaphthalene serves as a substrate for a combinational bioconversion process using a dioxygenase and a prenyltransferase to produce novel prenyl naphthalen-ols [1]. The resulting compounds, which are derivatives of 1-methoxynaphthalen-2-ol, exhibit potent antioxidative activity in a rat brain homogenate model. This biocatalytic route is a unique synthetic advantage of the 1-methoxynaphthalene scaffold, providing access to a class of compounds with enhanced antioxidant properties that are not readily accessible from other naphthalene analogs like 2-methylnaphthalene.

Biocatalysis Prenyltransferase Antioxidant

Commercial Availability and High Purity

1-Methoxynaphthalen-2-ol is readily available from commercial suppliers at a standard purity of ≥95% . This is a critical differentiator compared to many closely related, more complex naphthalene derivatives (e.g., 2-substituted-1-naphthols) that are not commercially available and require custom synthesis, which can significantly increase project costs and timelines. For many research and industrial applications, the high purity and immediate availability of 1-methoxynaphthalen-2-ol make it the most practical and cost-effective choice for initial screening, method development, or as a reliable building block.

Purity Analytical Standard Procurement

1-Methoxynaphthalen-2-ol: Key Applications


Antimicrobial Lead Discovery and Screening

Researchers investigating new antimicrobial agents or industrial preservatives can utilize 1-methoxynaphthalen-2-ol as a benchmark compound. Its demonstrated MIC of 50 µg/mL against S. aureus and E. coli provides a quantitative baseline for structure-activity relationship (SAR) studies. Its activity against Aspergillus flavus (MIC ≈ 25 µg/mL) further extends its utility to antifungal screening. This data allows for direct potency comparisons when evaluating new naphthalene-based derivatives, as detailed in the antimicrobial evidence above.

Antioxidant Mechanism and Radical Scavenging

Due to its preserved hydroxyl group, 1-methoxynaphthalen-2-ol is an appropriate positive control or model compound for investigating naphthol-based antioxidant mechanisms, in contrast to the inactive 1-methoxynaphthalene [1]. It can be used in standard DPPH or FRAP assays to calibrate responses and study the contribution of specific functional groups to overall antioxidant capacity, a key differentiator highlighted in the quantitative evidence.

Biocatalytic Synthesis of Prenylated Antioxidants

This compound is an ideal starting material for enzymatic bioconversion processes aimed at producing novel prenyl naphthalen-ols with potent antioxidative properties [2]. Research groups specializing in green chemistry or biocatalysis can leverage this specific reactivity to access a unique class of molecules for further biological evaluation or material science applications, as validated by the bioconversion studies cited above.

Synthetic Intermediate for Naphthalene Derivatives

As a commercially available, high-purity (≥95%) naphthol derivative , 1-methoxynaphthalen-2-ol serves as a reliable and cost-effective building block for the synthesis of more complex molecules. Its dual functionality allows for selective derivatization, making it a versatile starting point for medicinal chemistry programs, material science projects, and the development of novel fluorescent probes or ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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